2-[4-(4-Chloro-2-fluorophenyl)-1-piperazinyl]cyclohexanone
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Overview
Description
2-[4-(4-Chloro-2-fluorophenyl)-1-piperazinyl]cyclohexanone is a complex organic compound that features a piperazine ring substituted with a 4-chloro-2-fluorophenyl group and a cyclohexanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(4-Chloro-2-fluorophenyl)-1-piperazinyl]cyclohexanone typically involves the reaction of 4-chloro-2-fluoroaniline with piperazine under controlled conditions to form the intermediate 4-(4-chloro-2-fluorophenyl)piperazine. This intermediate is then reacted with cyclohexanone in the presence of a suitable catalyst to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2-[4-(4-Chloro-2-fluorophenyl)-1-piperazinyl]cyclohexanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of the corresponding alcohols.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
2-[4-(4-Chloro-2-fluorophenyl)-1-piperazinyl]cyclohexanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-[4-(4-Chloro-2-fluorophenyl)-1-piperazinyl]cyclohexanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-2-fluorophenylboronic acid
- 2-Fluorodeschloroketamine
- 4-Chloro-4-fluorobutyrophenone
Uniqueness
2-[4-(4-Chloro-2-fluorophenyl)-1-piperazinyl]cyclohexanone is unique due to its specific substitution pattern and the presence of both a piperazine ring and a cyclohexanone moiety. This combination imparts distinct chemical and biological properties that differentiate it from other similar compounds .
Properties
Molecular Formula |
C16H20ClFN2O |
---|---|
Molecular Weight |
310.79 g/mol |
IUPAC Name |
2-[4-(4-chloro-2-fluorophenyl)piperazin-1-yl]cyclohexan-1-one |
InChI |
InChI=1S/C16H20ClFN2O/c17-12-5-6-14(13(18)11-12)19-7-9-20(10-8-19)15-3-1-2-4-16(15)21/h5-6,11,15H,1-4,7-10H2 |
InChI Key |
DALHKQMYLDEIJR-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(=O)C(C1)N2CCN(CC2)C3=C(C=C(C=C3)Cl)F |
Origin of Product |
United States |
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